N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a piperazine moiety, and a benzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of piperazine with furan-2-carbonyl chloride, followed by coupling with 3-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)phenylacetamide
- N-(3-(Furan-2-carbonyl)piperazine-1-carbonyl)phenylpropionamide
- N-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)phenylbutyramide
Uniqueness
N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its furan ring provides aromatic stability, while the piperazine moiety offers flexibility and the potential for further functionalization.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C23H21N3O4/c27-21(17-6-2-1-3-7-17)24-19-9-4-8-18(16-19)22(28)25-11-13-26(14-12-25)23(29)20-10-5-15-30-20/h1-10,15-16H,11-14H2,(H,24,27) |
InChI Key |
KKXMNPHCQUVHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.